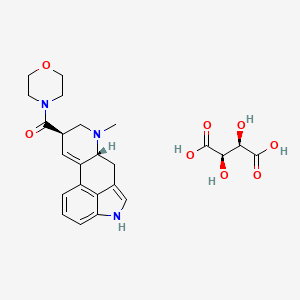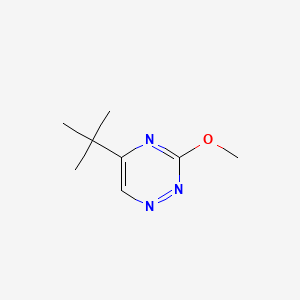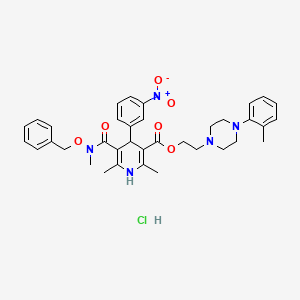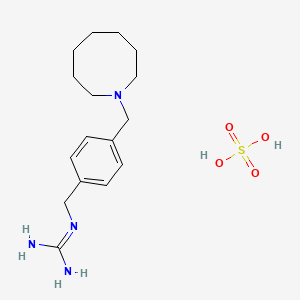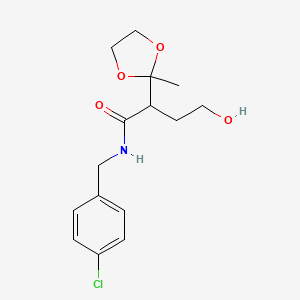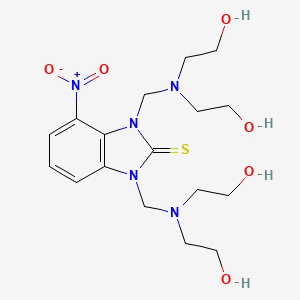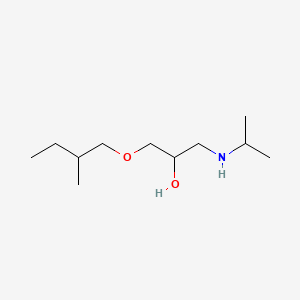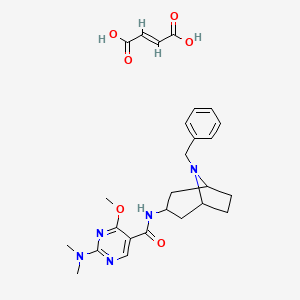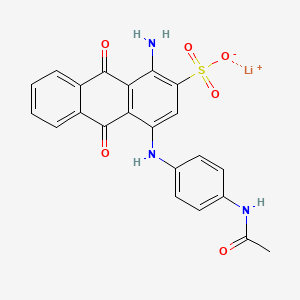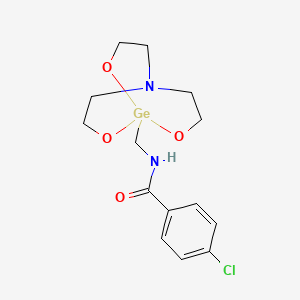
Benzamide, 4-chloro-N-(2,8,9-trioxa-5-aza-1-germabicyclo(3.3.3)undec-1-ylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, 4-chloro-N-(2,8,9-trioxa-5-aza-1-germabicyclo(333)undec-1-ylmethyl)- is a complex organic compound that features a benzamide core substituted with a 4-chloro group and a unique bicyclic structure containing germanium, oxygen, and nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 4-chloro-N-(2,8,9-trioxa-5-aza-1-germabicyclo(3.3.3)undec-1-ylmethyl)- typically involves multiple steps. One common approach starts with the preparation of the bicyclic structure, which can be synthesized through the reaction of germanium tetrachloride with a suitable trioxane and azacycloalkane under controlled conditions. The resulting intermediate is then reacted with 4-chlorobenzoyl chloride in the presence of a base to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.
Analyse Des Réactions Chimiques
Types of Reactions
Benzamide, 4-chloro-N-(2,8,9-trioxa-5-aza-1-germabicyclo(3.3.3)undec-1-ylmethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the bicyclic structure.
Substitution: The chlorine atom on the benzamide ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzamides.
Applications De Recherche Scientifique
Benzamide, 4-chloro-N-(2,8,9-trioxa-5-aza-1-germabicyclo(3.3.3)undec-1-ylmethyl)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.
Industry: The compound’s properties make it useful in the development of advanced materials, including polymers and coatings with specific functionalities.
Mécanisme D'action
The mechanism of action of Benzamide, 4-chloro-N-(2,8,9-trioxa-5-aza-1-germabicyclo(3.3.3)undec-1-ylmethyl)- involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure allows for specific binding interactions, which can modulate the activity of these targets. Pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzamide, 4-chloro-: A simpler analog without the bicyclic structure, used in various chemical applications.
Silatranes: Compounds with a similar bicyclic structure but containing silicon instead of germanium, used in materials science and medicine.
Germatranes: Analogous compounds with germanium, used for their unique chemical properties.
Uniqueness
Benzamide, 4-chloro-N-(2,8,9-trioxa-5-aza-1-germabicyclo(3.3.3)undec-1-ylmethyl)- is unique due to its combination of a benzamide core with a complex bicyclic structure containing germanium. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
110954-15-9 |
|---|---|
Formule moléculaire |
C14H19ClGeN2O4 |
Poids moléculaire |
387.39 g/mol |
Nom IUPAC |
4-chloro-N-(2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecan-1-ylmethyl)benzamide |
InChI |
InChI=1S/C14H19ClGeN2O4/c15-13-3-1-12(2-4-13)14(19)17-11-16-20-8-5-18(6-9-21-16)7-10-22-16/h1-4H,5-11H2,(H,17,19) |
Clé InChI |
FHQYPECVDKXYEI-UHFFFAOYSA-N |
SMILES canonique |
C1CO[Ge]2(OCCN1CCO2)CNC(=O)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


